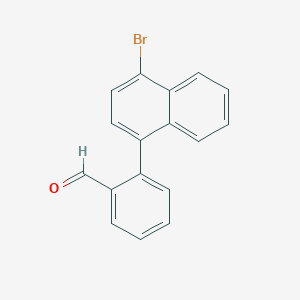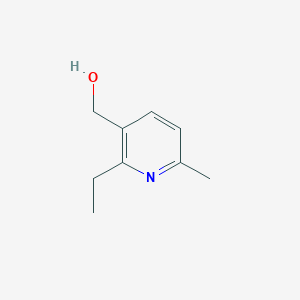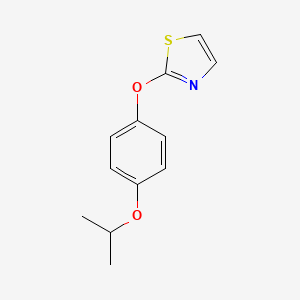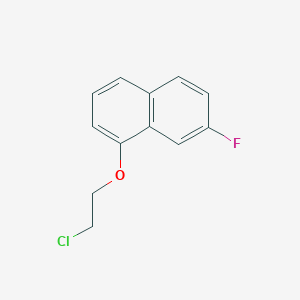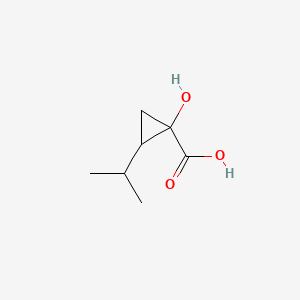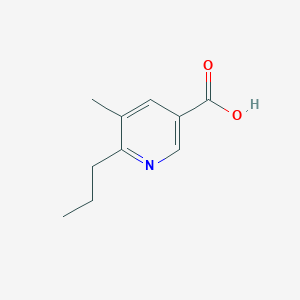
5-Methyl-6-propylnicotinic acid
描述
5-Methyl-6-propylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a methyl group at the 5th position and a propyl group at the 6th position of the nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-propylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of nicotinic acid derivatives. The process typically starts with the preparation of 5-methyl-6-propylnicotinamide, which is then hydrolyzed to yield the desired acid. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of corresponding nitriles or amides. The use of catalysts such as Raney nickel or palladium on carbon is common in these processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 5-Methyl-6-propylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Formation of 5-methyl-6-propylpyridine-2,3-dicarboxylic acid.
Reduction: Formation of 5-methyl-6-propylpyridine-2-carboxaldehyde or 5-methyl-6-propylpyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
5-Methyl-6-propylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD) analogs.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 5-Methyl-6-propylnicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence the NAD-dependent pathways, playing a role in redox reactions and energy metabolism. The compound may also exhibit anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response.
相似化合物的比较
Nicotinic Acid: The parent compound, essential for human nutrition and involved in various metabolic processes.
5-Methyl-6-ethylpyridine-2-carboxylic acid: A similar derivative with an ethyl group instead of a propyl group.
6-Methyl-5-propylnicotinic acid: A positional isomer with the methyl and propyl groups swapped.
Uniqueness: 5-Methyl-6-propylnicotinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. Its specific structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
5-methyl-6-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-4-9-7(2)5-8(6-11-9)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
PAOMIBBMRZIESD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC=C(C=C1C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
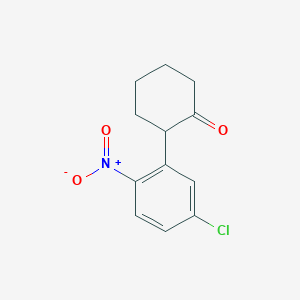
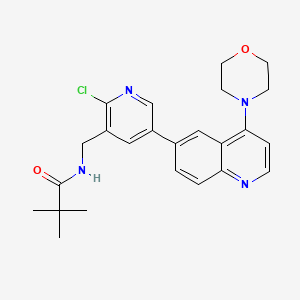

![7-(3-Bromo-4-nitrophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B8368040.png)
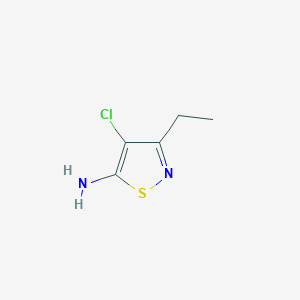
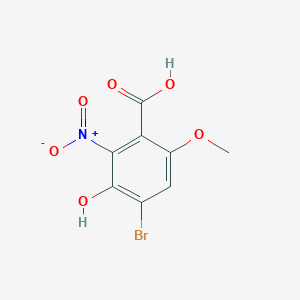
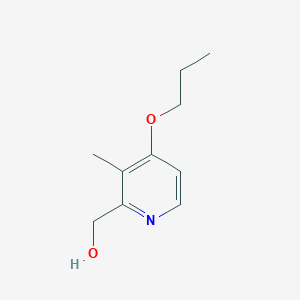
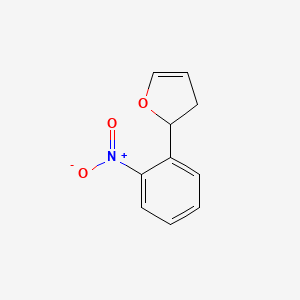
![Methyl 4-[(biphenyl-2-carbonyl)-amino]-benzoate](/img/structure/B8368077.png)
